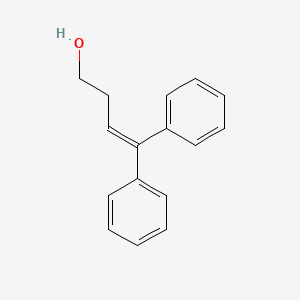

4,4-Diphenylbut-3-en-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-diphenylbut-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-12,17H,7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBANMBZEKVAWEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CCCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311741 | |

| Record name | 4,4-Diphenylbut-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76694-24-1 | |

| Record name | NSC245107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Diphenylbut-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Modern Organic Synthesis

In the landscape of modern organic synthesis, 4,4-Diphenylbut-3-en-1-ol and its derivatives are recognized for their utility in constructing complex molecular frameworks. Organic synthesis is a field dedicated to the construction of organic compounds, and the Grignard reaction is a classic and fundamental method for forming carbon-carbon bonds. aroonchande.com For instance, the synthesis of 4,4-diphenyl-3-buten-2-one (B14743164) can be achieved from ethyl acetoacetate (B1235776) using a Grignard reaction, highlighting a practical application of fundamental organic reactions to create precursors for compounds like this compound. aroonchande.com

The synthesis of this compound itself can be accomplished through various routes. One documented method involves the solvolysis of cyclopropyldiphenylcarbinol in concentrated hydrobromic acid to yield 4-bromo-1,1-diphenylbut-1-ene, which can then be converted to the target alcohol. uj.edu.plptfarm.pl Another approach is the reduction of 4,4-diphenylbut-3-enoic acid or its esters using a reducing agent like lithium aluminium tetrahydride. lookchem.com

The table below summarizes some of the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 76694-24-1 |

| Molecular Formula | C16H16O |

| Molecular Weight | 224.30 g/mol |

| Boiling Point | 396.9°C at 760 mmHg |

| Density | 1.063 g/cm³ |

| Flash Point | 169.9°C |

| Table 1: Physicochemical Properties of this compound. lookchem.com |

Foundational Importance As a Building Block in Complex Chemical Architectures

The true significance of 4,4-Diphenylbut-3-en-1-ol in academic research lies in its role as a versatile building block for creating more intricate and often biologically active molecules. The presence of both a hydroxyl group and a diphenylalkene moiety allows for a wide range of chemical transformations.

A notable area of research is its use in the synthesis of derivatives with potential applications in medicinal chemistry. For example, the 4,4-diphenylbut-3-enylamine moiety, derived from this compound, has been incorporated into the structure of 4-hydroxybutanamides to create novel GABA uptake inhibitors. uj.edu.plptfarm.pl GABA (γ-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system, and its transporters are targets for the treatment of neurological disorders such as epilepsy. uj.edu.plptfarm.plresearchgate.net The 4,4-diphenylbut-3-enyl group in these molecules is designed to mimic the biaryl moieties of known selective GAT1 inhibitors like tiagabine. uj.edu.plptfarm.pl

The synthesis of these derivatives often involves the conversion of this compound to a more reactive intermediate, such as 4-bromo-1,1-diphenylbut-1-ene, which can then be used to alkylate other molecules. uj.edu.plptfarm.pl This demonstrates the compound's utility as a precursor for introducing the lipophilic diphenylbutenyl group into a target structure.

The following table presents a selection of derivatives synthesized from this compound and their studied applications.

| Derivative | Application/Area of Study |

| N-benzyl-2-(4,4-diphenylbut-3-enylamino)-4-hydroxybutanamides | GABA uptake inhibitors |

| 4-bromo-1,1-diphenylbut-1-ene | Intermediate for synthesis of GABA uptake inhibitors |

| (Z)-4-(4-(2-(Dimethylamino)ethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol | Organic building block |

| (Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol | Organic building block |

| Table 2: Examples of Derivatives of this compound and their Research Context. uj.edu.plptfarm.plbldpharm.comsigmaaldrich.com |

Overview of Key Research Avenues and Challenges

Classical Carbon-Carbon Bond Forming Reactions

Classical methods remain fundamental in organic synthesis for creating the carbon backbone of molecules like this compound. These techniques often involve the use of organometallic reagents or the reduction of functional groups.

Grignard Reagent-Mediated Syntheses and Variants

The Grignard reaction is a powerful and well-established method for forming carbon-carbon bonds. aroonchande.comd-nb.info It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbon atom, such as that in a carbonyl group. aroonchande.comthieme-connect.de

One potential, though less direct, pathway to a related structure, 4,4-diphenyl-3-buten-2-one (B14743164), involves the reaction of phenylmagnesium bromide with a protected ethyl acetoacetate (B1235776). aroonchande.comscribd.com This multi-step synthesis first protects the more reactive ketone of ethyl acetoacetate as a ketal. The resulting ester then reacts with two equivalents of the Grignard reagent to form a tertiary alcohol. aroonchande.comscribd.com Subsequent acidic workup removes the protecting group to yield the β-hydroxyketone, which can be dehydrated to the α,β-unsaturated ketone. aroonchande.com While this specific example yields a ketone, a similar strategy starting with a different carbonyl compound could theoretically lead to this compound.

| Reactants | Reagents | Product (Related to Target) | Reference |

| Ethyl acetoacetate, Phenylmagnesium bromide | Ethylene glycol, p-toluenesulfonic acid, Diethyl ether, HCl | 4,4-diphenyl-3-buten-2-one | aroonchande.comscribd.com |

| Benzophenone (B1666685), Allyl bromide | Magnesium | 1,1-Diphenylbut-3-en-1-ol | researchgate.net |

| Benzaldehyde (B42025), Cinnamyl chloride | Magnesium, Diethyl ether | 1,2-Diphenylbut-3-en-1-ol | publish.csiro.au |

Reductions of Carboxylic Acid Derivatives to Alcohols

The reduction of carboxylic acids and their derivatives, such as esters, is a direct and common method for preparing primary alcohols. For the synthesis of this compound, the corresponding carboxylic acid, 4,4-diphenylbut-3-enoic acid, or its esters serve as ideal precursors.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both carboxylic acids and esters to alcohols. lookchem.comsmolecule.com The synthesis of this compound can be achieved by the reduction of ethyl 4,4-diphenylbut-3-enoate with lithium aluminum hydride in a solvent like diethyl ether. lookchem.com Similarly, the reduction of acetic acid 4,4-diphenyl-but-3-enyl ester using LiAlH₄ in diethyl ether also yields the target alcohol with high efficiency. lookchem.com

The precursor, 4,4-diphenylbut-3-enoic acid, can be synthesized through methods like the Stobbe condensation of benzophenone with diethyl succinate, followed by hydrolysis and decarboxylation. google.com Another route involves the Knoevenagel condensation of diphenyl acetaldehyde (B116499) with malonic acid. nih.gov

| Precursor | Reducing Agent | Solvent | Yield | Reference |

| Ethyl 4,4-diphenylbut-3-enoate | Lithium aluminum tetrahydride | Diethyl ether | 92% | lookchem.com |

| Acetic acid 4,4-diphenyl-but-3-enyl ester | Lithium aluminum tetrahydride | Diethyl ether | 92% | lookchem.com |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers highly efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds, providing modern alternatives to classical syntheses.

Palladium-Catalyzed Coupling Reactions for Olefinic Alcohols

Palladium catalysts are exceptionally versatile in organic synthesis, particularly for cross-coupling reactions that form new carbon-carbon bonds. diva-portal.orggoogle.com One relevant process is the carbonylation of allylic alcohols. For instance, the carbonylation of 3,3-diphenylprop-1-en-3-ol (an isomer of the target's precursor) in the presence of ethanol, carbon monoxide, and a palladium chloride/triphenylphosphine (B44618) catalyst yields ethyl 4,4-diphenylbut-3-enoate. google.com This ester can then be reduced to this compound as described previously. lookchem.com

Palladium-catalyzed reactions are also central to the synthesis of allylboronates, which are valuable reagents for creating homoallylic alcohols. diva-portal.org Although not a direct synthesis of the target compound, these methods highlight the power of palladium in constructing the necessary chemical motifs. diva-portal.org

Other Metal-Mediated Allylation Strategies

Besides palladium, other metals are effective in mediating the allylation of carbonyl compounds, often in a Barbier-type reaction where the organometallic reagent is generated in situ. arkat-usa.orgntu.edu.sg Indium, in particular, has been widely studied for its ability to mediate the allylation of aldehydes and ketones in both organic and aqueous media. researchgate.netarkat-usa.org

A highly relevant example is the indium-catalyzed Barbier allylation of benzophenone. The reaction of benzophenone with allyl bromide in the presence of aluminum and a catalytic amount of indium metal in DMF yields 1,1-diphenylbut-3-en-1-ol, a structural isomer of the target compound. researchgate.net This one-pot process is an economical alternative to stoichiometric indium-mediated reactions. researchgate.net

| Carbonyl Compound | Allylating Agent | Metal/Catalyst | Solvent | Product (Isomer) | Reference |

| Benzophenone | Allyl bromide | Aluminum, Indium (catalytic) | DMF | 1,1-Diphenylbut-3-en-1-ol | researchgate.net |

Stereoselective and Regioselective Synthetic Approaches

Controlling stereochemistry and regiochemistry is a key challenge in modern organic synthesis. For a molecule like this compound, the primary concern is the geometry (E/Z) of the carbon-carbon double bond.

Many synthetic methods for creating homoallylic alcohols, the class to which this compound belongs, are designed to be highly regio- and stereoselective. diva-portal.orgdicp.ac.cn For example, the addition of allylboronates to carbonyl compounds is a well-established method that often proceeds with high levels of selectivity, which can be rationalized by the Zimmerman-Traxler transition state model. diva-portal.orgthieme-connect.com

While specific literature detailing the stereoselective synthesis of this compound is not prevalent in the searched results, the general principles are well-developed. For example, palladium-catalyzed methods for borylating allylic alcohols often exhibit excellent regioselectivity. diva-portal.org Furthermore, reductive cross-coupling of terminal alkynes with α-chloro boronic esters has been shown to produce allylic alcohols with high selectivity for the E-alkene isomer. dicp.ac.cn Such strategies could potentially be adapted to control the double bond geometry in the synthesis of this compound.

Enantioselective and Diastereoselective Control in Synthesis

Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules. In the context of this compound and its derivatives, enantioselective and diastereoselective strategies are employed to produce specific stereoisomers.

One approach to stereoselective synthesis involves the use of chiral catalysts or reagents that can influence the formation of one enantiomer or diastereomer over another. For instance, asymmetric organocatalysis has emerged as a powerful tool for creating chiral molecules without the need for metal catalysts. au.dk While specific examples for the direct enantioselective synthesis of this compound are not extensively detailed in the provided results, the principles of asymmetric synthesis are broadly applicable. au.dkkashanu.ac.ir

Diastereoselective control is often achieved in reactions involving substrates that already contain a stereocenter. For example, in palladium-catalyzed allylation reactions, the diastereoselectivity can be very high, in some cases leading to a single diastereomer. diva-portal.org The choice of solvent and the nature of the electrophile (e.g., aldehyde vs. imine) can significantly influence the diastereomeric outcome. diva-portal.org For example, reactions with aldehyde electrophiles may favor the anti diastereomer, while imine substrates can lead to the syn product. diva-portal.org

The development of catalytic systems for the enantioselective decarboxylative allylation of ketone enolates has also been a significant area of research. ku.edu These reactions, often catalyzed by palladium complexes with chiral ligands, can produce γ,δ-unsaturated ketones with high enantiomeric excess (ee). ku.edu Such ketones could potentially be reduced to the corresponding chiral alcohols.

Regiochemical Control of Alkene Formation

Regiochemical control refers to the ability to direct a reaction to form a specific constitutional isomer, in this case, to control the position of the double bond in the butene chain. The formation of the C=C double bond in this compound and related structures is a key step in many synthetic sequences.

Grignard reactions are a classic method for forming carbon-carbon bonds. aroonchande.com The synthesis of the related compound 4,4-diphenyl-3-buten-2-one involves the reaction of a protected ethyl acetoacetate with phenylmagnesium bromide. aroonchande.com Subsequent deprotection and dehydration would lead to the formation of the conjugated double bond, with its position dictated by the stability of the resulting conjugated system.

Palladium-catalyzed reactions are also instrumental in controlling regioselectivity. In the allylation of aldehydes and imines, the use of palladium catalysts can lead to the formation of the branched allylic isomer with excellent regioselectivity. diva-portal.org This control is crucial for ensuring that the desired this compound skeleton is formed. Furthermore, the iodosulfenylation of alkynes can proceed with high regio- and stereoselectivity to produce (E)-β-iodoalkenyl sulfides, which are versatile intermediates for further transformations. researchgate.net

The reaction of 2,4-diaryl-1,1,1-trifluorobut-3-en-2-ols in the presence of a strong acid leads to a regioselective cyclization, highlighting how the substitution pattern and reaction conditions can direct the outcome of a reaction involving a double bond. rsc.org

Innovative and Sustainable Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on the development of innovative and sustainable methods that are more environmentally friendly and atom-economical.

One such strategy is the use of "green" solvents. Traditional Grignard reactions often use solvents like diethyl ether or THF, which have safety and environmental drawbacks. d-nb.info Research has shown that cyclopentyl methyl ether (CPME), a biomass-derived solvent, can be an effective and recyclable alternative for Grignard reactions. d-nb.info

Catalysis plays a pivotal role in sustainable synthesis. Metal-free catalytic systems, such as those employing organocatalysts, are gaining prominence as they avoid the use of potentially toxic and expensive heavy metals. au.dk Additionally, reactions that are 100% atom-economical, where all the atoms of the reactants are incorporated into the final product, are highly desirable from a sustainability perspective. researchgate.net An example is the iodosulfenylation of alkynes, which proceeds without the need for additional reagents. researchgate.net

The use of enabling techniques like ultrasound and microwave irradiation can also contribute to more sustainable processes. nih.gov These methods can enhance reaction rates and efficiencies, sometimes allowing for reactions to be carried out in water, a benign solvent. nih.gov For instance, olefin metathesis reactions have been successfully performed in water emulsions, reducing the reliance on volatile organic solvents. nih.gov

The development of one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, also represents an innovative and efficient approach. diva-portal.org This strategy minimizes waste and reduces the need for purification of intermediates.

Reactions of the Hydroxyl Functional Group

The primary hydroxyl group in this compound can be readily transformed into other functional groups, enabling its use in multi-step synthetic sequences.

The hydroxyl group is a prime site for derivatization to modify the molecule's properties or to introduce leaving groups for subsequent substitution reactions. A common transformation is the conversion of the alcohol to an alkyl halide. For instance, treatment of the alcohol with a hydrobromic acid solution can yield the corresponding 4,4-diphenyl-3-butenyl bromide. ptfarm.pl This bromide is a valuable electrophile for introducing the 4,4-diphenylbut-3-enyl moiety into other molecules via nucleophilic substitution, as demonstrated by its use in the N-alkylation of lactams. ptfarm.pl

Another straightforward derivatization is esterification. The alcohol can be converted to its corresponding acetate (B1210297) ester, acetic acid 4,4-diphenyl-but-3-enyl ester, which can serve as a protected form of the alcohol or be used in other transformations. lookchem.com

| Reaction | Reagent(s) | Product | Reference |

| Bromination | Concentrated HBr | 4,4-Diphenyl-3-butenyl bromide | ptfarm.pl |

| Esterification | Acetic Anhydride or Acetyl Chloride | Acetic acid 4,4-diphenyl-but-3-enyl ester | lookchem.com |

This table summarizes key derivatization reactions of the hydroxyl group.

The primary alcohol of this compound can be oxidized to afford either the corresponding aldehyde (4,4-diphenylbut-3-enal) or carboxylic acid (4,4-diphenylbut-3-enoic acid), depending on the reagents and conditions employed. While specific literature examples detailing the oxidation of this particular alcohol are sparse, standard oxidation protocols using reagents like pyridinium (B92312) chlorochromate (PCC) for the aldehyde or stronger oxidants like Jones reagent for the carboxylic acid are applicable.

Conversely, this compound itself is a product of reduction pathways. The synthesis of the title compound can be achieved by the reduction of its corresponding carboxylic acid derivatives. For example, both 4,4-diphenylbut-3-enoic acid and its esters can be reduced to this compound using powerful reducing agents like lithium aluminium tetrahydride (LiAlH₄) in an ether solvent. lookchem.com

| Starting Material | Reagent(s) | Product | Yield | Reference |

| Acetic acid 4,4-diphenyl-but-3-enyl ester | Lithium aluminium tetrahydride | This compound | 92% | lookchem.com |

| 4,4-Diphenylbut-3-enoic acid | Lithium aluminium tetrahydride | This compound | - | lookchem.com |

This table outlines the reduction routes to synthesize this compound.

Reactions Involving the Alkenyl Moiety

The 1,1-diphenyl-substituted double bond provides a second site of reactivity, primarily for addition and cyclization reactions.

The electron-rich double bond of this compound is susceptible to electrophilic attack. For example, the addition of bromine (Br₂) across the alkene would be expected to yield 3,4-dibromo-4,4-diphenyl-butan-1-ol, a saturated dihalide. lookchem.com

More unusually, the alkene can undergo nucleophilic addition under specific conditions. In a notable reaction, the magnesium salt of this compound (formed by reaction with a Grignard reagent) can react with a second equivalent of an allylic Grignard reagent, such as allylmagnesium bromide. scispace.com In this case, the allyl group adds to the double bond, demonstrating a rare example of nucleophilic addition to an unactivated alkene. scispace.com

The structure of this compound is well-suited for intramolecular cyclization reactions, particularly under acidic conditions. The hydroxyl group can be protonated and eliminated to form a carbocation, which can then be attacked by one of the appended phenyl rings in an intramolecular Friedel-Crafts-type reaction. masterorganicchemistry.com This type of reaction is known to form five- or six-membered rings. For diaryl butenols, this strategy is employed to synthesize substituted indene (B144670) derivatives. rsc.orglookchem.com For this compound, an acid-catalyzed cyclization would likely proceed via dehydration to a stable diphenyl-substituted allylic cation, followed by electrophilic attack on one of the phenyl groups to generate a dihydronaphthalene scaffold, which could then aromatize.

| Reaction Type | Catalyst/Reagent | Potential Product Class | Reference |

| Intramolecular Alkylation | Strong Acid (e.g., H₂SO₄, PPA) | Indene or Dihydronaphthalene derivatives | masterorganicchemistry.comrsc.org |

| Condensation with Phenols | Boronic Acid/Brønsted Acid | Chromene derivatives (from related ketone) | rsc.org |

This table presents potential cyclization strategies involving this compound and its derivatives.

Olefin metathesis is a powerful C-C bond-forming reaction, and allylic alcohols are common substrates. nih.govsigmaaldrich.com Cross-metathesis of this compound with another olefin, catalyzed by a ruthenium complex (e.g., a Grubbs catalyst), could produce new, more complex allylic alcohols. While direct examples involving this compound are not prominent in the literature, the reaction is mechanistically feasible. The success of such a reaction would depend on the relative reactivity of the terminal alkene partner and the potential for catalyst inhibition by the free hydroxyl group. In some cases, additives or protection of the alcohol may be necessary to achieve high yields. sigmaaldrich.com The cross-metathesis of simpler allylic alcohols like 1-phenylbut-3-en-1-ol with styrene (B11656) demonstrates the viability of this approach within this class of compounds. researchgate.net

Transformations of the Diphenyl Substituents

The diphenyl substituents on this compound, being aromatic, are susceptible to electrophilic aromatic substitution. While the terminal double bond can also react with electrophiles, reactions can be directed towards the phenyl rings under specific conditions. The presence of the electron-donating alkyl chain attached to the rings can influence the regioselectivity of these substitutions, typically directing incoming electrophiles to the ortho- and para-positions.

Research on 1,1-diphenylethylene (B42955) and its derivatives demonstrates their propensity to undergo electrophilic substitution reactions. acs.orgscribd.com For instance, the reaction of 1,1-diphenylethylene with bromine can lead to electrophilic substitution on the phenyl rings. acs.orgscribd.com This reactivity is expected to be mirrored in this compound, allowing for the introduction of various functional groups onto its aromatic systems. Such transformations can significantly alter the molecule's properties and provide pathways to new derivatives. Other key reactions for related diphenylethylene compounds include Diels-Alder cycloadditions and radical polymerization processes. smolecule.com

| Reaction | Reagents & Conditions | Product | Description | Reference |

|---|---|---|---|---|

| Bromination | Br2, Acetic Acid | Bromo-substituted this compound | Based on the known reactivity of diphenylethylenes, electrophilic bromination is expected to occur on the phenyl rings, likely at the para positions, to yield mono- or di-brominated products. | acs.orgscribd.com |

Rearrangement Reactions and Isomerizations

The structure of this compound is amenable to several rearrangement and isomerization reactions, primarily involving intramolecular cyclization or the migration of the double bond.

Acid-catalyzed cyclization is a common transformation for unsaturated alcohols. uva.es In the presence of an acid, the hydroxyl group can attack the double bond, leading to the formation of a heterocyclic ring system. For this compound, a 5-exo-tet cyclization would be expected to yield a 2,2-diphenyl-substituted tetrahydrofuran (B95107) derivative. uva.es This type of intramolecular etherification is a powerful tool for synthesizing substituted cyclic ethers. Studies on similar allylsilyl alcohols have shown that such cyclizations can proceed with high stereoselectivity. uva.es Furthermore, electrophile-mediated cyclizations using reagents like phenylselenyl chloride (PhSeCl) are also effective for creating substituted tetrahydrofuran rings from unsaturated alcohols. researchgate.net

A notable rearrangement reaction is the formation of this compound from cyclopropyl (B3062369) diphenyl carbinol. This reaction, which proceeds via reflux in aqueous 1,4-dioxane (B91453), involves the ring-opening of the cyclopropane (B1198618) ring to generate the butenyl side chain. lookchem.com Additionally, related structures like 1-diazo-4,4-diphenylbut-3-en-2-one are known to undergo rearrangements, such as the Wolff rearrangement or cyclization to form naphthol derivatives, highlighting the potential for complex skeletal changes within this chemical family. mdpi.com

| Reaction Type | Reagents & Conditions | Product | Description | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization (Etherification) | Acid catalyst (e.g., H2SO4, Lewis acids) | 2,2-Diphenyl-tetrahydrofuran | The alcohol function acts as an internal nucleophile, attacking the double bond under acidic conditions to form a five-membered tetrahydrofuran ring. | uva.es |

| Ring-Opening Rearrangement | 1,4-Dioxane, water, reflux | This compound | The starting material, cyclopropyl diphenyl carbinol, undergoes a rearrangement involving the opening of the three-membered ring to yield the title compound. | lookchem.com |

Functional Group Interconversions

The primary alcohol group in this compound is a key site for various functional group interconversions, allowing for its transformation into esters, halides, and other functionalities.

The alcohol can be readily converted into its corresponding acetate ester, acetic acid 4,4-diphenyl-but-3-enyl ester, through standard esterification procedures. lookchem.com Furthermore, the hydroxyl group can be substituted to form alkyl halides, such as 4,4-diphenyl-3-butenyl bromide. lookchem.com A more complex transformation involves the Mitsunobu reaction. For example, reaction with phthalimide (B116566) in the presence of triphenylphosphine and a dialkyl azodicarboxylate yields 2-(4,4-diphenylbut-3-en-1-yl)isoindoline-1,3-dione, effectively converting the alcohol into a protected primary amine.

Oxidation of the primary allylic alcohol can yield either the corresponding aldehyde, 4,4-diphenylbut-3-enal, or the carboxylic acid, 4,4-diphenylbut-3-enoic acid, depending on the choice of oxidizing agent and reaction conditions. google.comresearchgate.net Catalysts based on ruthenium or selenium are known to be effective for the selective oxidation of activated alcohols. google.comacs.org

Another significant transformation is carbonylation. The carbonylation of the structurally similar 3,3-diphenylprop-1-en-3-ol in the presence of ethanol, palladium chloride, and a phosphine (B1218219) ligand yields ethyl 4,4-diphenylbut-3-enoate. google.com This reaction introduces a carboxylate group and extends the carbon chain, demonstrating a powerful method for C-C bond formation.

| Transformation | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Acetic anhydride, pyridine | Acetic acid 4,4-diphenyl-but-3-enyl ester | Not specified | lookchem.com |

| Bromination | PBr3 or HBr | 4,4-Diphenyl-3-butenyl bromide | Not specified | lookchem.com |

| Mitsunobu Reaction | Phthalimide, PPh3, DIAD | 2-(4,4-Diphenylbut-3-en-1-yl)isoindoline-1,3-dione | Not specified | - |

| Oxidation to Aldehyde | PCC or other mild oxidizing agents | 4,4-Diphenylbut-3-enal | Not specified | google.com |

| Carbonylation to Ester | CO, EtOH, PdCl2, PPh3 | Ethyl 4,4-diphenylbut-3-enoate | 72% (from 3,3-diphenylprop-1-en-3-ol) | google.com |

Synthesis and Characterization of Derivatives and Analogues

Development of Functionalized 4,4-Diphenylbut-3-en-1-ol Derivatives

The functionalization of this compound has been a subject of interest to create derivatives with tailored properties. Modifications can be introduced at the hydroxyl group, the aromatic rings, or the butenyl chain, leading to a diverse range of compounds.

One common approach involves the derivatization of the terminal hydroxyl group. For instance, esterification and etherification reactions can be employed to introduce various functional moieties. While specific examples for this compound are not extensively documented in readily available literature, general methods for the functionalization of allylic alcohols are well-established. These include reactions with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions to form esters, and reactions with alkyl halides in the presence of a base to yield ethers.

The double bond in the butenyl chain also offers a site for functionalization. Reactions such as epoxidation, dihydroxylation, or addition of various reagents across the double bond can lead to a variety of saturated and functionalized derivatives.

A key precursor for many of these functionalized derivatives is 4,4-diphenylbut-3-enoic acid. The synthesis of this acid can be achieved through the oxidation of this compound. This carboxylic acid derivative serves as a valuable intermediate for the preparation of amides, esters, and other related compounds, further expanding the library of accessible functionalized derivatives.

Introduction of Heteroatoms into the Carbon Skeleton

The incorporation of heteroatoms such as nitrogen, oxygen, or sulfur into the carbon skeleton of this compound can lead to the formation of novel heterocyclic and acyclic analogues with distinct chemical and physical properties.

While direct synthetic routes for the introduction of heteroatoms into the butenyl chain of this compound are not prominently reported, analogous transformations in similar systems suggest potential pathways. For example, the replacement of a carbon atom within the butene chain with a nitrogen or oxygen atom would result in the formation of allylic amines or ethers with a diphenylmethylidene moiety. The synthesis of such compounds would likely involve multi-step sequences starting from different precursors rather than a direct modification of this compound.

The synthesis of heteroatom-containing analogues often involves building the molecule from smaller, heteroatom-containing fragments. For instance, the synthesis of 2,5-diaryl-1,3,4-oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom, has been extensively studied. mdpi.com Although not directly analogous to the butenol (B1619263) structure, the synthetic strategies employed, such as the cyclization of diacylhydrazines, highlight general approaches to constructing heteroaromatic systems that could potentially be adapted to create structures bearing the diphenylalkene motif.

The synthesis of 24-heteroatom-substituted cholestanols, where a heteroatom is introduced into a complex steroidal framework, provides another example of strategies for incorporating heteroatoms into aliphatic chains. nih.gov These methods, often involving the reaction of a suitable precursor with heteroatomic nucleophiles, could conceptually be applied to precursors of this compound to generate novel analogues.

Structural Modifications Leading to Isomeric and Homologous Compounds

The synthesis of isomers and homologues of this compound allows for a systematic investigation of structure-property relationships. These structural modifications can include altering the position of the double bond, the hydroxyl group, or the diphenyl substitution pattern, as well as extending or shortening the carbon chain.

One key isomer is 1,1-diphenyl-3-buten-1-ol , where the diphenyl substitution and the hydroxyl group are located on the same carbon atom. This compound is structurally distinct from this compound and would be expected to exhibit different reactivity, particularly at the benzylic and allylic alcohol position.

Another set of isomers involves the position of the double bond. For example, shifting the double bond could lead to compounds such as 4,4-diphenylbut-2-en-1-ol or 4,4-diphenylbut-1-en-1-ol. The synthesis of these isomers would require specific synthetic strategies to control the regioselectivity of double bond formation.

Homologous compounds can be prepared by extending or shortening the carbon chain. For example, the synthesis of 5,5-diphenylpent-4-en-1-ol or 3,3-diphenylprop-2-en-1-ol (B3141580) would provide insights into the effect of chain length on the molecule's properties. The synthesis of 4,4-diarylbut-1-enes has been reported via the allylation of aromatic aldehydes followed by a Friedel-Crafts alkylation, a method that could potentially be adapted to synthesize homologues of the target compound. researchgate.net

The ketone analogue, 4,4-diphenylbut-3-en-2-one , is another important related compound. The synthesis of similar structures, such as 1-(3,4-methylenedioxyphenyl)-1-butene-3-one from safrole, has been described and involves isomerization followed by oxidation and a condensation reaction. idpublications.org The presence of the carbonyl group in place of the alcohol offers different avenues for further functionalization.

| Compound Name | Molecular Formula | Key Structural Feature |

| 1,1-Diphenyl-3-buten-1-ol | C₁₆H₁₆O | Isomer with gem-diphenyl and hydroxyl on C1 |

| 4,4-Diphenylbut-3-en-2-one | C₁₆H₁₄O | Ketone analogue |

| 4,4-Diphenylbut-3-enoic acid | C₁₆H₁₄O₂ | Carboxylic acid derivative |

Stereochemical Implications in Derivative Synthesis

The presence of a trisubstituted double bond in this compound and its derivatives introduces the possibility of E/Z isomerism. The control of stereochemistry during the synthesis of these compounds is a crucial aspect, as different stereoisomers can exhibit distinct properties and reactivity.

The synthesis of tetrasubstituted alkenes with high stereoselectivity is a well-recognized challenge in organic synthesis. Various methods have been developed to address this, often involving transition-metal-catalyzed reactions. For instance, the stereoselective synthesis of all-carbon tetrasubstituted alkenes has been achieved through methods such as the carbometalation of internal alkynes followed by cross-coupling reactions. rsc.org These strategies allow for the precise arrangement of substituents around the double bond.

While specific studies on the stereoselective synthesis of this compound derivatives are not extensively detailed, general principles of stereocontrol in alkene synthesis are applicable. The choice of catalyst, ligands, and reaction conditions can significantly influence the stereochemical outcome of reactions that form the double bond. For example, in Heck reactions or other palladium-catalyzed cross-coupling reactions used to form C-C bonds, the stereoselectivity can often be controlled to favor either the E or Z isomer.

Furthermore, when functionalizing the butenyl chain of this compound, new stereocenters can be created. For example, epoxidation of the double bond would lead to the formation of an epoxide with two new stereocenters, resulting in the possibility of diastereomers. The stereochemical outcome of such reactions can often be directed by using chiral reagents or catalysts.

The development of stereocontrolled synthetic routes is essential for accessing pure stereoisomers of this compound derivatives, which is critical for the unambiguous study of their properties and potential applications.

Mechanistic Investigations of Reactions Involving 4,4 Diphenylbut 3 En 1 Ol

Elucidation of Reaction Pathways and Intermediates

The reaction pathways involving 4,4-diphenylbut-3-en-1-ol are diverse, with intermediates often dictated by the reaction conditions and reagents employed.

One of the primary routes for the formation of this compound is through the cyclopropylcarbinyl rearrangement . This reaction typically proceeds via a carbocationic intermediate. For instance, the acid-catalyzed rearrangement of cyclopropyldiphenylcarbinol leads to the formation of this compound. The mechanism is believed to involve the protonation of the hydroxyl group, followed by the departure of a water molecule to form a cyclopropylcarbinyl cation. This cation is unstable and rapidly rearranges to a more stable homoallylic cation, which is then trapped by water to yield the final product. The presence of the two phenyl groups stabilizes the resulting carbocation, facilitating the rearrangement. In some cases, this rearrangement can be promoted by hot water without any additional catalyst, highlighting the role of the solvent in facilitating the formation of the necessary intermediates. rsc.org

In other reactions, this compound can serve as a precursor for the synthesis of more complex molecules. For example, in the presence of a palladium catalyst, it can undergo transformations that proceed through organopalladium intermediates . In palladium-catalyzed redox-relay Heck arylations of similar alkenyl alcohols, the reaction is initiated by the oxidative addition of an aryl source to a Pd(0) species, forming an aryl-Pd(II) complex. pkusz.edu.cnacs.org The homoallylic alcohol then coordinates to this complex, followed by alkene insertion into the Pd-aryl bond to generate a Pd(II)-alkyl species. pkusz.edu.cnacs.org Subsequent β-hydride elimination and reinsertion steps can occur, leading to the final product.

Furthermore, in the synthesis of certain 4-hydroxybutanamide (B1328909) derivatives, this compound is first converted to its corresponding bromide, 4-bromo-1,1-diphenylbut-1-ene. This bromide then undergoes N-alkylation with a suitable amine. The reaction likely proceeds through a standard SN2 pathway, where the amine nitrogen acts as a nucleophile, displacing the bromide.

The table below summarizes some of the key intermediates proposed in reactions involving this compound and its precursors.

| Reaction Type | Precursor/Reactant | Key Intermediate(s) | Product |

| Cyclopropylcarbinyl Rearrangement | Cyclopropyldiphenylcarbinol | Cyclopropylcarbinyl cation, Homoallylic cation | This compound |

| Palladium-Catalyzed Redox-Relay | Alkenyl Alcohols | Aryl-Pd(II) complex, Pd(II)-π-alkene species, Pd(II)-alkyl species | Arylated carbonyl compounds |

| N-Alkylation | 4-bromo-1,1-diphenylbut-1-ene | Transition state of nucleophilic attack | N-alkylated products |

Transition State Analysis and Reaction Energetics

The analysis of transition states and reaction energetics provides a deeper understanding of the factors controlling the selectivity and rate of reactions involving this compound. While specific computational studies on this exact molecule are not abundant in the literature, analogies can be drawn from studies on similar homoallylic alcohol systems.

For reactions involving the allylation of aldehydes with allylboronates, which produce homoallylic alcohols, the stereochemical outcome is often determined by the relative energies of competing transition states. nih.govacs.org These reactions can proceed through chair-like transition states, and the substituents' positions (axial vs. equatorial) in these transition states dictate the stereochemistry of the product. nih.gov For example, in the asymmetric allylation of aldehydes with α-substituted allylboronates catalyzed by chiral phosphoric acids, high (Z)-selectivity can be achieved by favoring a transition state where the α-substituent on the allylboronate occupies a pseudoaxial position to minimize steric interactions. nih.govacs.org

In the context of the cyclopropylcarbinyl rearrangement to form this compound, the transition state for the ring-opening of the cyclopropylcarbinyl cation is of key interest. The high rates of solvolysis of cyclopropylcarbinyl systems compared to analogous open-chain or cyclobutyl systems suggest significant σ-bond participation in the transition state, leading to a delocalized, non-classical carbocation. researchgate.net This participation lowers the activation energy for the rearrangement.

The table below presents hypothetical relative energy differences for diastereomeric transition states in a generic homoallylic alcohol-forming reaction, illustrating how small energy differences can lead to high product selectivity.

| Transition State | Relative Free Energy (kcal/mol) | Predicted Major Diastereomer |

| TS-1 (Chair-like, equatorial substituent) | 0.0 | A |

| TS-2 (Chair-like, axial substituent) | +2.5 | A |

| TS-3 (Boat-like) | +5.0 | A |

Note: This data is illustrative for a generic reaction and not specific to this compound.

Catalytic Cycle Analysis in Metal-Mediated Processes

Metal-mediated reactions involving homoallylic alcohols like this compound often proceed through intricate catalytic cycles. Palladium-catalyzed reactions are particularly common. A general catalytic cycle for the palladium-catalyzed redox-relay Heck reaction of an alkenyl alcohol is illustrative of the processes that this compound could undergo. pkusz.edu.cnacs.org

The cycle typically begins with the oxidative addition of an aryl halide or triflate to a palladium(0) complex, generating an arylpalladium(II) species. ateneo.edu This is followed by the coordination of the homoallylic alcohol's double bond to the palladium center. The subsequent step is a migratory insertion of the alkene into the aryl-palladium bond, forming a carbon-carbon bond and a σ-alkylpalladium(II) intermediate. pkusz.edu.cnacs.org

A key feature of redox-relay reactions is the subsequent series of β-hydride elimination and reinsertion steps. This "chain-walking" process effectively moves the palladium atom down the carbon chain. pkusz.edu.cnacs.org For a homoallylic alcohol, this can lead to the formation of an enol-palladium hydride complex. Tautomerization of the enol to the more stable keto form can occur, followed by reductive elimination to release the final product and regenerate the palladium(0) catalyst, thus closing the catalytic cycle. ateneo.edu

The table below outlines the key steps in a generalized palladium-catalyzed redox-relay reaction of a homoallylic alcohol.

| Step | Transformation | Palladium Oxidation State |

| 1. Oxidative Addition | Pd(0) + Ar-X → Ar-Pd(II)-X | 0 → +2 |

| 2. Coordination | Ar-Pd(II)-X + Alkene → [Ar-Pd(II)-X(Alkene)] | +2 |

| 3. Migratory Insertion | [Ar-Pd(II)-X(Alkene)] → Alkyl-Pd(II)-X | +2 |

| 4. β-Hydride Elimination | Alkyl-Pd(II)-X → [H-Pd(II)-X(Alkene')] | +2 |

| 5. Reinsertion | [H-Pd(II)-X(Alkene')] → Alkyl'-Pd(II)-X | +2 |

| 6. Reductive Elimination | Alkyl'-Pd(II)-X → Product + Pd(0) + HX | +2 → 0 |

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for understanding reaction mechanisms, and while specific rate data for reactions of this compound are scarce, studies on the solvolysis of related cyclopropylcarbinyl systems provide valuable insights. The solvolysis of cyclopropylcarbinyl derivatives is significantly faster than that of related cyclobutyl or homoallyl systems, indicating a high degree of electronic participation from the cyclopropyl (B3062369) ring in the rate-determining step. researchgate.netresearchgate.net

For instance, the solvolysis rates of cyclopropylcarbinyl bromide are 10 to 120 times faster than those of cyclobutyl bromide in various hydroxylic solvents. researchgate.net This rate enhancement is attributed to the stabilization of the incipient carbocation through σ-participation. The rates of these reactions are often analyzed using the Grunwald-Winstein equation, which correlates the rate constant of a solvolysis reaction with the ionizing power and nucleophilicity of the solvent.

The table below shows the relative solvolysis rates for cyclopropylcarbinyl bromide and cyclobutyl bromide in different solvent systems, demonstrating the rate enhancement provided by the cyclopropyl group.

| Solvent (v/v) | Relative Rate (Cyclopropylcarbinyl Br) | Relative Rate (Cyclobutyl Br) | Rate Ratio (k_cpc / k_cb) |

| 100% Ethanol | 1.00 | 0.034 | 29.4 |

| 80% Ethanol / 20% Water | 6.78 | 0.204 | 33.2 |

| 60% Ethanol / 40% Water | 33.1 | 0.982 | 33.7 |

| 100% Methanol | 2.50 | 0.081 | 30.9 |

Data adapted from studies on analogous systems and intended for illustrative purposes.

Solvent Effects and Their Mechanistic Implications

Solvent properties can profoundly influence the reaction rates and product distributions in reactions involving this compound and related compounds. This is particularly evident in reactions that proceed through charged intermediates, such as the cyclopropylcarbinyl rearrangement.

In the acid-catalyzed rearrangement of cyclopropylcarbinols, the solvent's ability to stabilize the carbocationic intermediates is crucial. Polar, protic solvents can solvate the cation and the leaving group, thereby lowering the activation energy of the reaction. The use of a water/1,4-dioxane (B91453) mixture for the rearrangement of cyclopropyl carbinols to homoallylic alcohols highlights the importance of the solvent system. rsc.org While pure water leads to very low yields, a 9:1 mixture of water and 1,4-dioxane can give high yields, suggesting that the organic cosolvent helps to solubilize the substrate while the water participates in the reaction. rsc.org

The Grunwald-Winstein equation provides a quantitative measure of solvent effects on solvolysis reactions. For cyclopropylcarbinyl bromide, the sensitivity to solvent ionizing power (m) is around 0.75, and the sensitivity to solvent nucleophilicity (l) is about 0.42. researchgate.net This indicates that the transition state has significant carbocationic character and that the reaction is moderately sensitive to the nucleophilic participation of the solvent in the rate-determining step.

The choice of solvent can also influence the stereochemical outcome of a reaction. In some cases, chiral solvents have been used to induce enantioselectivity in reactions, although this is often with limited success.

The table below summarizes the effect of the solvent on the yield of the rearrangement of a phenyl-substituted cyclopropyl carbinol to the corresponding homoallylic alcohol.

| Solvent System (v/v) | Reaction Time (h) | Yield (%) |

| Water | 48 | 5 |

| 1,4-Dioxane | 24 | No Reaction |

| Water / 1,4-Dioxane (9:1) | 5 | 92 |

| Water / 1,4-Dioxane (4:1) | 5 | 85 |

Data adapted from a study on a closely related phenyl-substituted cyclopropyl carbinol. rsc.org

Advanced Analytical and Spectroscopic Methodologies for Research on 4,4 Diphenylbut 3 En 1 Ol

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the isolation and purification of 4,4-diphenylbut-3-en-1-ol from reaction mixtures and for the verification of its purity. Different chromatographic methods are selected based on the scale of the separation and the physical properties of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds like this compound. Method development for this compound and its structural analogs focuses on achieving optimal separation from starting materials, byproducts, and stereoisomers.

Research on structurally related chiral alcohols, such as β-trifluoromethylated analogs, provides a blueprint for HPLC method development. rsc.org A typical method employs a chiral stationary phase to resolve enantiomers, which is crucial when asymmetric synthesis methods are used. Key parameters in developing a robust HPLC method include the choice of column, the mobile phase composition, flow rate, and detector wavelength. For instance, a method for a similar phenyl-substituted butenol (B1619263) derivative utilized a Chiralcel OD-H column with a mobile phase of n-hexane and 2-propanol. rsc.org The high UV absorbance of the phenyl groups in this compound makes UV detection, typically around 254 nm, highly effective. rsc.org

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H |

| Mobile Phase (Eluent) | n-hexane/2-propanol = 95/5 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 ºC |

Gas Chromatography (GC) is best suited for compounds that are volatile and thermally stable. Due to its hydroxyl group, this compound has a relatively high boiling point and can be prone to decomposition at high temperatures. lookchem.com Therefore, direct analysis by GC can be challenging. A common strategy to overcome this is to convert the alcohol into a more volatile and stable derivative, such as a trimethylsilyl (B98337) (TMS) ether. scielo.br This derivatization step is standard practice in doping analysis for similar functionalized compounds. scielo.br

GC analysis is typically performed using a capillary column, such as a standard HP-5 column, which consists of a nonpolar stationary phase. rsc.org The method involves a temperature program where the oven temperature is gradually increased to elute compounds with different boiling points. rsc.org Coupling GC with a mass spectrometer (GC-MS) allows for both separation and identification of the compound and any related impurities based on their mass spectra. ekb.eg

| Parameter | Condition |

|---|---|

| GC System | Agilent Technologies 7820A or similar |

| Column | HP-5 (30 m length x 0.320 mm ID) |

| Carrier Gas | Nitrogen |

| Flow Rate | 0.8 mL/min |

| Injector Temperature | 250 ºC |

| Oven Program | Start at 60 ºC, ramp 15 ºC/min to 300 ºC, hold for 5 min |

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of chemical reactions that produce this compound. aroonchande.comptfarm.pl By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the product.

In the synthesis of the related compound 4,4-diphenyl-3-buten-2-one (B14743164), TLC is used with a developing system of 7:1 hexanes:ether on silica (B1680970) gel plates. aroonchande.com For derivatives of 4,4-diphenylbut-3-enylamine, a mobile phase of chloroform (B151607) and acetone (B3395972) (1:1, v/v) is effective. ptfarm.pl After developing the plate, the spots are visualized. The aromatic phenyl rings in the compound allow for easy visualization under UV light. aroonchande.comptfarm.pl Staining with an iodine chamber is another common method to reveal the separated spots on the plate. aroonchande.com The retention factor (Rf) value of the product spot is compared to that of the starting materials to confirm the reaction's progress.

| Parameter | System 1 | System 2 |

|---|---|---|

| Stationary Phase | Silica Gel | Silica Gel F254 |

| Mobile Phase | Hexanes:Ether (7:1) | Chloroform:Acetone (1:1, v/v) |

| Visualization | UV Light, Iodine Chamber | UV Light, Ninhydrin Solution |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of this compound. While one-dimensional ¹H and ¹³C NMR provide primary structural information, advanced multi-dimensional techniques are often necessary to resolve complex signal overlap and confirm connectivity. ptfarm.plmdpi.com

For a molecule with multiple phenyl and aliphatic protons, the one-dimensional ¹H NMR spectrum can be crowded with overlapping signals. Two-dimensional (2D) NMR experiments are employed to deconstruct this complexity. For related structures, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to resolve these ambiguities.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the vinylic proton (=CH) and the adjacent methylene (B1212753) protons (-CH₂-), and between the protons of the two different methylene groups (-CH₂-CH₂-OH).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal of the atom it is directly attached to. This is invaluable for assigning the ¹³C NMR spectrum, confirming, for example, which carbon signal corresponds to the CH₂ group adjacent to the hydroxyl and which corresponds to the CH₂ group adjacent to the double bond.

| Technique | Information Gained | Expected Correlations for this compound |

|---|---|---|

| COSY | Identifies ¹H-¹H spin-spin coupling networks. | -CH=CH₂ -CH₂-CH₂-OH |

| HSQC | Correlates protons with their directly attached carbons. | Assigns specific ¹H signals to their corresponding ¹³C signals for all C-H bonds. |

Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes or restricted bond rotation. For a flexible molecule like this compound, DNMR could potentially be used to investigate several dynamic processes. These could include:

Rotation around the C-C single bonds: The flexibility of the butenol chain could be studied by analyzing changes in the NMR spectrum at different temperatures.

Phenyl Group Rotation: The rotation of the two phenyl groups around their bond to the vinylic carbon could be investigated. At low temperatures, this rotation might become slow enough on the NMR timescale to cause the signals for the ortho and meta protons on each ring to become distinct.

While DNMR is a powerful technique for studying molecular dynamics, specific DNMR studies focused on this compound are not prominently featured in the surveyed literature. However, the principles of the technique remain applicable for investigating the conformational behavior of this and related molecules.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of mass-to-charge ratios, it provides data on the parent molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure mass-to-charge ratios with high precision (typically to four or more decimal places). This accuracy allows for the calculation of a single, unique molecular formula from the exact mass. rug.nlnih.gov For this compound, HRMS confirms the molecular formula C₁₆H₁₆O by matching the experimentally measured mass to the theoretically calculated exact mass. strath.ac.uk

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆O |

| Calculated Exact Mass | 224.120115 Da |

| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| Calculated m/z for [M+H]⁺ | 225.12792 |

| Calculated m/z for [M+Na]⁺ | 247.10986 |

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org In a typical MS/MS experiment involving this compound, the protonated molecule [M+H]⁺ (m/z 225.1) is isolated and then subjected to fragmentation, commonly through collision-induced dissociation (CID). wikipedia.org The fragmentation pattern provides valuable information about the molecule's structural components.

Key fragmentation pathways for this compound would likely include:

Loss of Water: A characteristic fragmentation for alcohols is the neutral loss of a water molecule (H₂O, 18.01 Da), leading to the formation of a carbocation at m/z 207.1.

Benzylic Cleavage: Cleavage of the C-C bond adjacent to the diphenyl-substituted carbon can lead to the formation of the stable diphenylmethyl cation (Ph₂CH⁺) at m/z 167.1.

Studies on structurally related compounds, such as metabolites of toremifene, utilize MS/MS to elucidate the fragmentation patterns of the diphenylbutenyl core structure. nih.govresearchgate.net

Table 2: Plausible MS/MS Fragments of this compound ([M+H]⁺ Precursor)

| Proposed Fragment Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H - H₂O]⁺ | [C₁₆H₁₅]⁺ | 207.11735 |

| [Ph₂CH]⁺ | [C₁₃H₁₁]⁺ | 167.08608 |

| [M+H - C₂H₄O]⁺ | [C₁₄H₁₃]⁺ | 181.10173 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, IR spectroscopy is particularly effective for identifying the hydroxyl (-OH) group, which gives rise to a strong, broad absorption band. Aromatic and aliphatic C-H bonds, the carbon-carbon double bond (C=C), and the carbon-oxygen (C-O) single bond also produce distinct signals. strath.ac.uk Raman spectroscopy is complementary, often providing stronger signals for non-polar bonds like the C=C bond and aromatic ring vibrations. spectrabase.com

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Bond | Technique | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Alcohol | O-H stretch | IR | ~3200–3600 | Strong, Broad |

| Aromatic C-H | C-H stretch | IR | ~3000–3100 | Medium |

| Alkene C-H | =C-H stretch | IR | ~3020–3080 | Medium |

| Aliphatic C-H | C-H stretch | IR | ~2850–3000 | Medium |

| Alkene C=C | C=C stretch | IR / Raman | ~1640–1660 | Weak (IR), Strong (Raman) |

| Aromatic Ring | C=C stretch | IR / Raman | ~1450–1600 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, which has been described as an oil, single-crystal X-ray analysis would first require the successful formation of a high-quality single crystal. strath.ac.uk If a crystalline solid could be obtained, either of the parent compound or a suitable derivative, X-ray diffraction would elucidate the exact conformation of the butenol chain, the orientation of the phenyl groups, and how the molecules pack in the crystal lattice. The hydroxyl group would be expected to participate in hydrogen bonding, a key intermolecular force influencing the crystal packing, which this method would map with precision. The structures of crystalline derivatives of similar compounds, such as (E)-2,4-diphenyl-but-3-en-2-ol, have been successfully determined using this technique. tandfonline.comlookchem.com

Chiroptical Methods for Enantiomeric Excess Determination (e.g., Optical Rotation, Chiral HPLC)

While this compound is an achiral molecule as it lacks a stereocenter, the introduction of substituents could render it chiral. For such chiral derivatives, chiroptical methods are indispensable for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample.

Optical Rotation: This technique measures the rotation of plane-polarized light by a solution of a chiral compound. The specific rotation ([α]D) is a characteristic property of an enantiomer. While the parent compound would have a specific rotation of zero, a non-racemic mixture of a chiral derivative would exhibit a measurable rotation, the magnitude of which is proportional to the enantiomeric excess. rug.nldiva-portal.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used method for separating enantiomers and quantifying e.e. This is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times. Polysaccharide-based columns, such as Chiralcel OD and AD, are commonly employed for the analysis of chiral alcohols and related structures. rug.nlrsc.org The relative areas of the two enantiomer peaks in the chromatogram are used to calculate the e.e.

Table 4: Typical Chiral HPLC Conditions for Analyzing Chiral Analogs of this compound

| Parameter | Description |

|---|---|

| Typical Columns | Chiralcel AD-H, Chiralcel OD-H rug.nlrsc.org |

| Mobile Phase | Hexane/Isopropanol mixtures (e.g., 99:1, 95:5) rsc.org |

| Flow Rate | 0.5–1.0 mL/min rsc.org |

| Detection | UV (e.g., 210 nm, 254 nm) rsc.org |

| Output Data | Retention times (t_R, t_S) for each enantiomer, peak areas for e.e. calculation |

Applications of 4,4 Diphenylbut 3 En 1 Ol As a Chemical Building Block in Research and Industry

Precursor in Fine Chemical Synthesis

In the realm of fine chemical synthesis, 4,4-diphenylbut-3-en-1-ol serves as a crucial starting material for the creation of more complex molecules. Fine chemicals are pure, single substances produced in limited quantities and are often used as specialty chemicals in various industries. The utility of this compound in this context stems from the reactivity of its functional groups.

The primary alcohol group can be readily oxidized to form the corresponding aldehyde or carboxylic acid, 4,4-diphenyl-3-butenoic acid. lookchem.comlookchem.com Conversely, the double bond can undergo various addition reactions, such as hydrogenation to yield the saturated analogue, or halogenation to introduce new functional groups. For instance, it can be converted to 4,4-diphenyl-3-butenyl bromide. lookchem.com

A notable application is in the synthesis of derivatives of 4-hydroxybutanamides, which have been investigated for their potential as GABA uptake inhibitors. ptfarm.pluj.edu.pl In these syntheses, the 4,4-diphenylbut-3-enyl moiety is introduced to mimic the biaryl groups of known selective inhibitors. uj.edu.pl This highlights the role of this compound as a key fragment for constructing molecules with potential biological activity.

Table 1: Selected Reactions of this compound in Fine Chemical Synthesis

| Starting Material | Reagent(s) | Product | Application Area |

| This compound | Oxidation agent | 4,4-Diphenylbut-3-enal or 4,4-Diphenyl-3-butenoic acid | Intermediate for further synthesis |

| This compound | Brominating agent | 4-Bromo-1,1-diphenylbut-1-ene | Precursor for amine derivatives |

| 4-Bromo-1,1-diphenylbut-1-ene | 2-Amino-4-butyrolactone | 3-(4,4-Diphenylbut-3-enylamino)dihydrofuran-2(3H)-one | Intermediate for GABA uptake inhibitors ptfarm.pluj.edu.pl |

Intermediate in the Development of Advanced Materials

The structural features of this compound also make it a valuable intermediate in the synthesis of advanced materials. The diphenylmethylidene group can impart desirable properties such as thermal stability, rigidity, and specific photophysical characteristics to polymers and other materials.

While direct polymerization of this compound is not commonly reported, its derivatives are of interest. For instance, related vinylsulfones, which can be synthesized from precursors with similar structural motifs, are utilized as building blocks in materials chemistry. acs.org The presence of the bulky diphenyl groups can influence the morphology and properties of the resulting polymers, potentially leading to materials with high refractive indices or specific liquid crystalline phases.

Utility in Synthetic Methodological Innovations

This compound and its derivatives are frequently employed as substrates in the development of new synthetic methodologies. The presence of both an alcohol and a double bond allows researchers to test the selectivity and efficiency of new catalysts and reagents.

For example, the selective oxidation of the alcohol without affecting the double bond, or the selective reaction at the double bond in the presence of the hydroxyl group, are common challenges addressed in methodology development. Research in this area includes the development of metal-free regiodivergent addition reactions to α,β-unsaturated electrophiles, where similar structures are used to explore the factors controlling 1,2- versus 1,4-addition. mdpi.com

Furthermore, the synthesis of this compound itself can be a target for methodological studies. One documented synthesis involves the reaction of cyclopropyl (B3062369) diphenyl carbinol in 1,4-dioxane (B91453) and water under reflux, achieving a high yield. lookchem.com Another approach is the reduction of acetic acid 4,4-diphenyl-but-3-enyl ester using lithium aluminium tetrahydride. lookchem.com

Table 2: Synthetic Routes to this compound

| Precursor | Reagent(s) / Conditions | Yield |

| Cyclopropyl diphenyl carbinol | 1,4-Dioxane, water, reflux | 96.0% lookchem.com |

| Acetic acid 4,4-diphenyl-but-3-enyl ester | Lithium aluminium tetrahydride, diethyl ether, heating | 92.0% lookchem.com |

| Ethyl 1-(2-phenylstyryl)acetate | Lithium aluminium tetrahydride, diethyl ether, ambient temperature | 92.0% lookchem.com |

Role in Scaffold Diversity and Chemical Library Generation

In the field of medicinal chemistry and drug discovery, the generation of chemical libraries with diverse molecular scaffolds is of paramount importance. This compound serves as a valuable starting point for creating such libraries. Its structure can be readily modified to produce a range of analogues with different substituents and stereochemistries.

The 4,4-diphenylbut-3-enyl scaffold has been incorporated into various molecular frameworks to explore their structure-activity relationships (SAR). For example, in the study of GABA uptake inhibitors, a series of N-benzyl-2-(4,4-diphenylbut-3-enylamino)-4-hydroxybutanamides were synthesized and evaluated. ptfarm.pl The introduction of different substituents on the benzyl (B1604629) fragment allowed for the investigation of their influence on the inhibitory activity at different GABA transporter subtypes. ptfarm.pl This systematic modification, starting from a common scaffold derived from this compound, is a classic example of its utility in generating chemical libraries for biological screening. Preliminary SAR studies have indicated that the aromatic and lipophilic substituent at the 2-position of the 4-hydroxybutanamide (B1328909) moiety is crucial for activity. researchgate.net

The ability to functionalize both the alcohol and the alkene parts of the molecule provides multiple points for diversification, leading to a wide array of compounds for high-throughput screening and the discovery of new bioactive molecules.

Q & A

Q. Answer :

- Aldol Condensation : A plausible route involves cross-aldol condensation between benzaldehyde derivatives and ketones, followed by reduction of the carbonyl group. For example, analogous enones (e.g., 4-phenylbut-3-en-2-one) are synthesized via base-catalyzed aldol reactions, with purification via flash chromatography on silica gel .

- Catalytic Hydrogenation : Post-condensation, selective reduction of intermediates (e.g., α,β-unsaturated ketones) using palladium-based catalysts (Lindlar or ligand-modified Pd nanoparticles) can yield allylic alcohols. Catalyst choice impacts stereoselectivity and byproduct formation .

- Purity Optimization : Use high-resolution techniques like HPLC (C18 column, acetonitrile/water gradient) or preparative GC-MS to isolate isomers. Validate purity via melting point analysis and -NMR integration (≥95% purity threshold) .

Basic: How should researchers characterize this compound’s structural and electronic properties?

Q. Answer :

- Spectroscopic Analysis :

- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict electronic transitions (UV-Vis) and compare with experimental λmax values. Discrepancies >10 nm suggest structural misassignment .

- Crystallography : If crystalline, single-crystal X-ray diffraction resolves bond angles and confirms regiochemistry .

Advanced: How can researchers resolve contradictions in reactivity data for this compound under acidic vs. basic conditions?

Q. Answer :

- Mechanistic Probes :

- Under acidic conditions, trace protonation of the hydroxyl group may lead to carbocation formation (via dehydration), detectable by -NMR (disappearance of -OH signal) or GC-MS (fragmentation patterns).

- Under basic conditions, monitor for nucleophilic attack at the β-position using <sup>18</sup>O isotopic labeling .

- Kinetic Studies : Compare rate constants () for competing pathways (e.g., elimination vs. substitution) via stopped-flow UV-Vis or <sup>19</sup>F NMR (if fluorinated analogs are used) .

- Cross-Validation : Replicate experiments in inert atmospheres (Ar/glovebox) to rule out oxidative side reactions .

Advanced: What methodological frameworks ensure reproducibility in catalytic asymmetric synthesis of this compound?

Q. Answer :

- Catalyst Screening : Use high-throughput platforms to test chiral ligands (e.g., BINAP, Salen) with varying metal centers (Ru, Pd). Quantify enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .

- Statistical Design : Apply factorial DOE (Design of Experiments) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). Analyze via ANOVA to identify significant variables .

- Data Transparency : Report negative results (e.g., failed ligand-metal combinations) and raw chromatograms in supplementary materials to reduce publication bias .

Advanced: How can computational models predict the environmental fate of this compound, and what experimental validation is required?

Q. Answer :

- QSAR Modeling : Use EPI Suite or OPERA to estimate biodegradation half-life () and bioaccumulation potential (log ). Validate predictions via OECD 301F (ready biodegradability test) .

- Oxidative Degradation : Simulate advanced oxidation processes (AOPs) using UV/H2O2 systems. Monitor intermediates via LC-QTOF-MS and compare with in silico fragmentation libraries .

- Toxicity Profiling : Cross-reference predicted LC50 values (ECOSAR) with in vitro assays (e.g., Daphnia magna acute toxicity) .

Foundational: What safety protocols are critical for handling this compound in laboratory settings?

Q. Answer :

- PPE Requirements : Use nitrile gloves (EN374 certified) and impervious lab coats. For aerosol-prone steps (e.g., rotary evaporation), employ fume hoods with ≥0.5 m/s face velocity .

- Waste Management : Neutralize alcoholic solutions with dilute HCl before disposal. Adsorb spills using vermiculite or Florisil .

- Emergency Response : Maintain eyewash stations and SDS sheets accessible. Train personnel in solvent fire protocols (CO2 extinguishers for electrophilic intermediates) .

Methodological: How should researchers design mixed-methods studies to investigate this compound’s biological activity?

Q. Answer :

- Quantitative Screening : Conduct high-content screening (HCS) for cytotoxicity (IC50) and apoptosis markers (Annexin V/PI flow cytometry). Use Z’-factor >0.5 to validate assay robustness .

- Qualitative Follow-Up : Perform transcriptomic profiling (RNA-seq) to identify dysregulated pathways. Triangulate with molecular docking (AutoDock Vina) to predict protein targets (e.g., kinases, GPCRs) .

- Ethical Reporting : Adhere to ARRIVE guidelines for in vivo studies, including randomization and blinding protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.